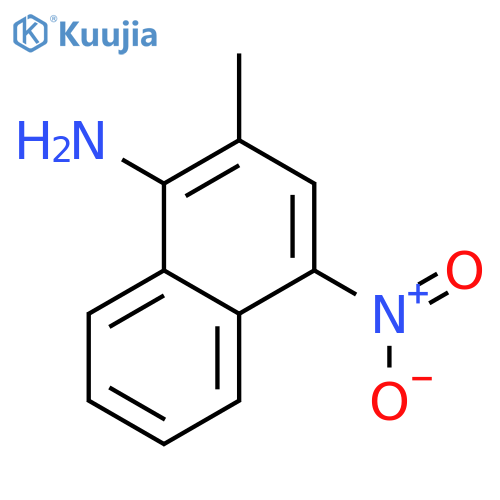Cas no 5465-56-5 (2-Methyl-4-nitronaphthalen-1-amine)

5465-56-5 structure
商品名:2-Methyl-4-nitronaphthalen-1-amine
2-Methyl-4-nitronaphthalen-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-4-nitronaphthalen-1-amine
- 1-Naphthalenamine, 2-methyl-4-nitro-
- 2-methyl-4-nitro-1-Naphthalenamine
- 2-methyl-4-nitro-naphthalen-1-amine
- 2-Methyl-4-nitro-naphthyl-(1)-amin
- 2-Methyl-4-nitro-naphthylamin-(1)
- 4-Nitro-1-amino-2-methyl-naphthalin
- 4-nitro-2-methyl-[1]naphthylamine
- AC1L5MZ5
- AC1Q20I5
- AR-1E3665
- CTK1H3831
- NSC29025
- DTXSID20282982
- 5465-56-5
- DA-25878
- NSC-29025
- SB78066
-
- インチ: InChI=1S/C11H10N2O2/c1-7-6-10(13(14)15)8-4-2-3-5-9(8)11(7)12/h2-6H,12H2,1H3
- InChIKey: GMLQIHVBNPJKHR-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C2=CC=CC=C2C(=C1)[N+](=O)[O-])N
計算された属性
- せいみつぶんしりょう: 202.0743
- どういたいしつりょう: 202.074
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 71.8Ų
じっけんとくせい
- 密度みつど: 1.313
- ふってん: 429.3°C at 760 mmHg
- フラッシュポイント: 213.5°C
- 屈折率: 1.703
- PSA: 69.16
- LogP: 3.74300
2-Methyl-4-nitronaphthalen-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM140277-1g |
2-methyl-4-nitronaphthalen-1-amine |
5465-56-5 | 95% | 1g |
$*** | 2023-05-30 | |
| Alichem | A219005881-1g |
2-Methyl-4-nitronaphthalen-1-amine |
5465-56-5 | 95% | 1g |
538.56 USD | 2021-06-15 | |
| Chemenu | CM140277-1g |
2-methyl-4-nitronaphthalen-1-amine |
5465-56-5 | 95% | 1g |
$632 | 2021-08-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737873-1g |
2-Methyl-4-nitronaphthalen-1-amine |
5465-56-5 | 98% | 1g |
¥5712.00 | 2024-05-09 | |
| Crysdot LLC | CD12062466-1g |
2-Methyl-4-nitronaphthalen-1-amine |
5465-56-5 | 95+% | 1g |
$668 | 2024-07-24 |
2-Methyl-4-nitronaphthalen-1-amine 関連文献
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
5465-56-5 (2-Methyl-4-nitronaphthalen-1-amine) 関連製品
- 611-05-2(3-Methyl-4-nitroaniline)
- 881-03-8(2-Methyl-1-nitronaphthalene)
- 89-58-7(2,5-Dimethylnitrobenzene)
- 34761-82-5(Benzenamine,3,5-dimethyl-4-nitro-)
- 3460-29-5(2,5-Dimethyl-4-nitroaniline)
- 157047-98-8(Benzomalvin C)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量